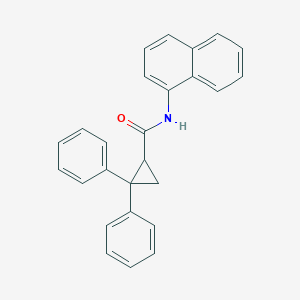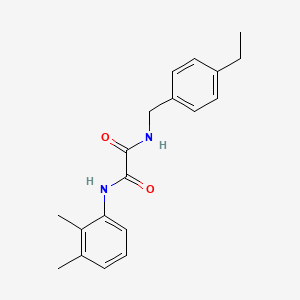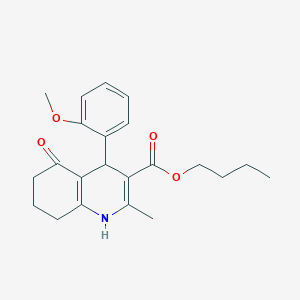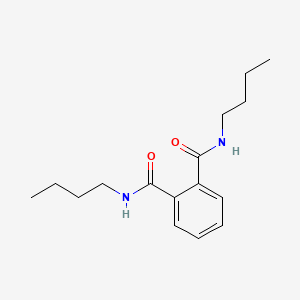
N-1-naphthyl-2,2-diphenylcyclopropanecarboxamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
N-1-naphthyl-2,2-diphenylcyclopropanecarboxamide, also known as NPDC, is a synthetic compound that has gained attention in the scientific community due to its potential applications in various fields such as medicine, agriculture, and materials science. NPDC belongs to the family of cyclopropanes, which are three-membered rings made up of carbon atoms.
Wirkmechanismus
The mechanism of action of N-1-naphthyl-2,2-diphenylcyclopropanecarboxamide is not fully understood, but it is believed to act by inhibiting the activity of enzymes involved in various cellular processes. In cancer cells, this compound has been shown to inhibit the activity of the enzyme topoisomerase II, which is involved in DNA replication and cell division. In fungi, this compound has been shown to inhibit the activity of the enzyme chitin synthase, which is involved in cell wall synthesis. In insects, this compound has been shown to inhibit the activity of the enzyme acetylcholinesterase, which is involved in nerve signal transmission.
Biochemical and Physiological Effects:
This compound has been shown to have various biochemical and physiological effects in different organisms. In cancer cells, this compound has been shown to induce cell cycle arrest and apoptosis, leading to the death of cancer cells. In fungi, this compound has been shown to inhibit the growth of hyphae and spore germination, leading to the death of fungal cells. In insects, this compound has been shown to cause paralysis and death by disrupting nerve signal transmission.
Vorteile Und Einschränkungen Für Laborexperimente
N-1-naphthyl-2,2-diphenylcyclopropanecarboxamide has several advantages as a research tool, including its relatively low cost, ease of synthesis, and high purity. However, it also has some limitations, including its low solubility in water and some organic solvents, which can limit its use in certain experiments. Its potential toxicity to some organisms also needs to be considered when designing experiments.
Zukünftige Richtungen
There are several future directions for research on N-1-naphthyl-2,2-diphenylcyclopropanecarboxamide. One direction is to further study its mechanism of action and identify its target proteins in different organisms. Another direction is to explore its potential applications in other fields such as materials science and environmental science. Additionally, the development of more efficient synthesis methods and derivatives of this compound could lead to the discovery of new compounds with improved properties.
Synthesemethoden
The synthesis of N-1-naphthyl-2,2-diphenylcyclopropanecarboxamide involves the reaction between 1-naphthylamine and 2,2-diphenylcyclopropanecarboxylic acid chloride in the presence of a base such as triethylamine. The reaction proceeds through an amide bond formation, resulting in the formation of this compound as a white crystalline solid. The yield of this compound can be improved by using appropriate solvents and optimizing reaction conditions.
Wissenschaftliche Forschungsanwendungen
N-1-naphthyl-2,2-diphenylcyclopropanecarboxamide has been studied extensively for its potential applications in various fields of science. In medicine, this compound has been shown to have anticancer properties by inhibiting the growth of cancer cells. It also has potential as an antifungal and antibacterial agent. In agriculture, this compound has been studied as a potential herbicide and insecticide, as it can inhibit the growth of weeds and pests. In materials science, this compound has been used as a building block for the synthesis of novel materials with unique properties.
Eigenschaften
IUPAC Name |
N-naphthalen-1-yl-2,2-diphenylcyclopropane-1-carboxamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C26H21NO/c28-25(27-24-17-9-11-19-10-7-8-16-22(19)24)23-18-26(23,20-12-3-1-4-13-20)21-14-5-2-6-15-21/h1-17,23H,18H2,(H,27,28) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FWUMPXWZKXZKHZ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C(C1(C2=CC=CC=C2)C3=CC=CC=C3)C(=O)NC4=CC=CC5=CC=CC=C54 |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C26H21NO |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
363.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![2-(2,4-dichlorophenyl)-3-{2-[2-(2-methoxyphenoxy)ethoxy]ethyl}-4(3H)-quinazolinone](/img/structure/B5088426.png)
![N-(2-fluorophenyl)-2-[(7-methyl-5,6,7,8-tetrahydro[1]benzothieno[2,3-d]pyrimidin-4-yl)thio]acetamide](/img/structure/B5088429.png)
![1,1'-[1,3-propanediylbis(oxy)]bis(2,3-dimethylbenzene)](/img/structure/B5088434.png)
![2-(3-{2-[(3,4-dichlorophenyl)amino]-1,3-thiazol-4-yl}phenyl)-1H-isoindole-1,3(2H)-dione hydrobromide](/img/structure/B5088466.png)

![3,4,5-trimethoxy-N-(8-methyl-8-azabicyclo[3.2.1]oct-3-yl)-N-(2-phenylethyl)benzamide hydrochloride hydrate](/img/structure/B5088475.png)
![N-[2-(3-fluorophenyl)ethyl]-6-oxo-1-(3-phenylpropyl)-3-piperidinecarboxamide](/img/structure/B5088481.png)
![N-{[3-(3-chlorophenyl)-1,2,4-oxadiazol-5-yl]methyl}-N-methyl-2-(1-methyl-1H-pyrazol-4-yl)ethanamine](/img/structure/B5088488.png)

![N-[4-methoxy-3-({[(2-nitrobenzoyl)amino]carbonothioyl}amino)phenyl]-2-furamide](/img/structure/B5088502.png)
![(4-methoxybenzyl)[4-(trifluoromethyl)benzyl]amine oxalate](/img/structure/B5088511.png)
![2-[4-(2-methoxyphenyl)-1-piperazinyl]-7-methyl-7,8-dihydro-5(6H)-quinazolinone](/img/structure/B5088518.png)
![1-[(butyrylamino)(4-methylphenyl)methyl]-2-naphthyl acetate](/img/structure/B5088524.png)
